molecular formula C12H11Cl2NO B13708086 7,8-Dichloro-2-propyl-4-quinolinol CAS No. 1070880-10-2

7,8-Dichloro-2-propyl-4-quinolinol

Cat. No.: B13708086
CAS No.: 1070880-10-2
M. Wt: 256.12 g/mol
InChI Key: VYTVBTLWBVDRTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloro-2-propyl-4-quinolinol typically involves the chlorination of 2-propyl-4-quinolinol. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 7 and 8 positions of the quinoline ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-2-propyl-4-quinolinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

7,8-Dichloro-2-propyl-4-quinolinol has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 7,8-Dichloro-2-propyl-4-quinolinol exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, it may act as a chelating agent, binding to metal ions and affecting enzyme activity. Additionally, its structural similarity to other bioactive quinoline derivatives suggests it may interact with DNA or proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dichloro-2-propyl-4-quinolinol is unique due to its specific substitution pattern and propyl group at the 2-position. This structural feature may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

1070880-10-2

Molecular Formula

C12H11Cl2NO

Molecular Weight

256.12 g/mol

IUPAC Name

7,8-dichloro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H11Cl2NO/c1-2-3-7-6-10(16)8-4-5-9(13)11(14)12(8)15-7/h4-6H,2-3H2,1H3,(H,15,16)

InChI Key

VYTVBTLWBVDRTI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)Cl

Origin of Product

United States

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